4-Chloro-2-fluoropyrimidine
Overview
Description
4-Chloro-2-fluoropyrimidine is an organic compound with the molecular formula C4H2ClFN2 and a molecular weight of 132.52 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-fluoropyrimidine is 1S/C4H2ClFN2/c5-3-1-2-7-4(6)8-3/h1-2H
. This indicates that the molecule consists of a pyrimidine ring with chlorine and fluorine substituents.
Physical And Chemical Properties Analysis
Scientific Research Applications
-
Scientific Field: Cancer Research Fluoropyrimidines are a class of anticancer drugs that have been developed for use in cancer chemotherapy . They are used in the treatment of solid tumors .
-
Scientific Field: Personalized Medicine
- Application Summary : Developments in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines (FPs) to treat cancer . The most widely used FP, 5-Fluorouracil (5-FU), is used to treat more than 2 million cancer patients each year .
- Methods of Application : The use of polymeric FPs may enable the more precise use of FPs for cancer treatment in the era of personalized medicine .
- Results or Outcomes : New roles for RNA modifying enzymes that are inhibited by 5-FU substitution including tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase in 5-FU cytotoxicity have been implicated . Furthermore, enzymes not previously implicated in FP activity, including DNA topoisomerase 1 (Top1), were established as mediating FP anti-tumor activity .
-
Scientific Field: Drug Development
- Application Summary : Fluoropyrimidines are being transformed into oral formulations to improve their anticancer activity and minimize their toxicity .
- Methods of Application : Oral 5-FU is given as a prodrug and/or paired with a dihydropyrimidine dehydrogenase inhibitor, resulting in linear pharmacokinetics .
- Results or Outcomes : The transformation of fluoropyrimidines into oral formulations is expected to improve their anticancer activity and minimize their toxicity .
-
Scientific Field: Personalized Medicine
- Application Summary : Developments in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines (FPs) to treat cancer . The most widely used FP, 5-Fluorouracil (5-FU), is used to treat more than 2 million cancer patients each year .
- Methods of Application : The use of polymeric FPs may enable the more precise use of FPs for cancer treatment in the era of personalized medicine .
- Results or Outcomes : New roles for RNA modifying enzymes that are inhibited by 5-FU substitution including tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase in 5-FU cytotoxicity have been implicated . Furthermore, enzymes not previously implicated in FP activity, including DNA topoisomerase 1 (Top1), were established as mediating FP anti-tumor activity .
-
Scientific Field: Drug Development
- Application Summary : Fluoropyrimidines are being transformed into oral formulations to improve their anticancer activity and minimize their toxicity .
- Methods of Application : Oral 5-FU is given as a prodrug and/or paired with a dihydropyrimidine dehydrogenase inhibitor, resulting in linear pharmacokinetics .
- Results or Outcomes : The transformation of fluoropyrimidines into oral formulations is expected to improve their anticancer activity and minimize their toxicity .
Safety And Hazards
The safety information for 4-Chloro-2-fluoropyrimidine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-chloro-2-fluoropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2/c5-3-1-2-7-4(6)8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTOHBIHGICRIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342611 | |
Record name | 4-chloro-2-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoropyrimidine | |
CAS RN |
51422-00-5 | |
Record name | 4-chloro-2-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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